![molecular formula C11H6F3NOS B065094 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde CAS No. 174006-70-3](/img/structure/B65094.png)

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

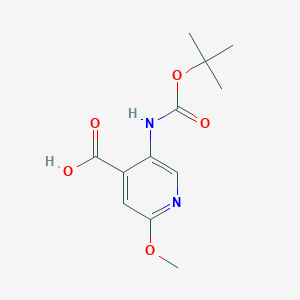

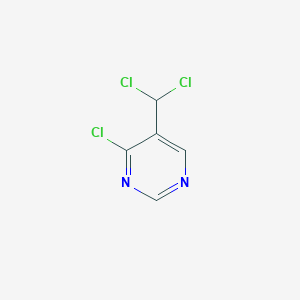

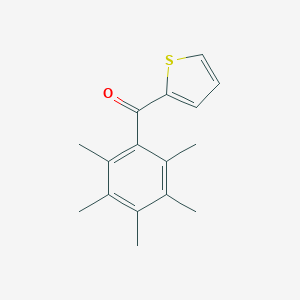

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde (TFTCA) is a chemical compound that has been studied extensively in the scientific community. It is a heterocyclic compound containing a five-membered ring of two carbon atoms, two nitrogen atoms and one sulfur atom. The trifluoromethyl group is attached to the phenyl ring, and the carbaldehyde group is attached to the thiazole ring. TFTCA is a colorless, volatile liquid with a sweet odor, and is soluble in many organic solvents.

Aplicaciones Científicas De Investigación

Synthesis of Antitumor Agents

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde: is used as a reactant in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents are part of a class of compounds known for their ability to intercalate into DNA and disrupt cancer cell proliferation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in the field of organic chemistry to form carbon-carbon bonds, which is a fundamental step in the synthesis of various pharmaceuticals.

Cobalt-Catalyzed Coupling Reactions

It is also involved in cobalt-catalyzed coupling reactions . These reactions are valuable for creating complex organic molecules with high precision, which is essential for the development of new drugs and materials.

Preparation of Vinylic MIDA Boronates

The compound is utilized in the preparation of vinylic MIDA boronates . MIDA boronates are important intermediates in organic synthesis, particularly in the field of drug discovery, due to their stability and versatility.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis: is another application where this compound is used . This modern synthetic method accelerates chemical reactions and can improve yields, making it a valuable tool in pharmaceutical research.

Development of Fluorine-Containing Pharmaceuticals

The trifluoromethyl group in the compound is significant in the development of fluorine-containing pharmaceuticals . The presence of fluorine can greatly affect the biological activity of drugs, including their metabolic stability and binding affinity to target proteins.

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZISSVPSMFGDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428221 |

Source

|

| Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |

CAS RN |

174006-70-3 |

Source

|

| Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)

![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)

![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)

![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)